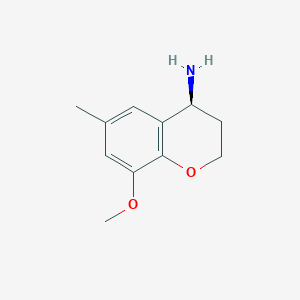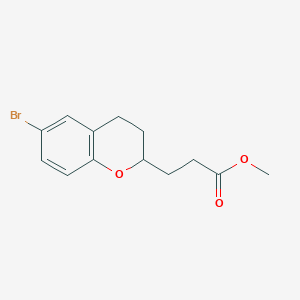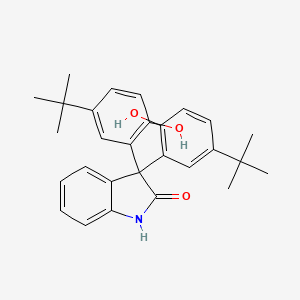
C18H21NO6S2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that contains elements such as carbon, hydrogen, nitrogen, oxygen, and sulfur. It has a molecular weight of 411.49 g/mol and is characterized by its unique structure, which includes a methoxyphenoxy group and a phenylsulfonyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-S-Methylhomocysteine involves multiple steps. One common method includes the reaction of 4-(2-Methoxyphenoxy)benzenesulfonyl chloride with S-Methylhomocysteine under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control, solvent recycling, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-S-Methylhomocysteine: undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the methoxy group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Amino derivatives, thiol derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-S-Methylhomocysteine: has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-S-Methylhomocysteine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth . The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(2-Methoxyphenoxy)phenylsulfonyl]methionine
- Benzyl (2S)-2-(benzenesulfonamido)-4-methylsulfonylbutanoate
Uniqueness
N-[4-(2-Methoxyphenoxy)phenylsulfonyl]-S-Methylhomocysteine: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike its analogs, this compound exhibits a higher degree of enzyme inhibition and greater stability under various reaction conditions .
Eigenschaften
Molekularformel |
C18H21NO6S2 |
|---|---|
Molekulargewicht |
411.5 g/mol |
IUPAC-Name |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C18H21NO6S2/c1-24-16-5-3-4-6-17(16)25-13-7-9-14(10-8-13)27(22,23)19-15(18(20)21)11-12-26-2/h3-10,15,19H,11-12H2,1-2H3,(H,20,21)/t15-/m0/s1 |
InChI-Schlüssel |
ZINZJWYAJXCTMR-HNNXBMFYSA-N |
Isomerische SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
Kanonische SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


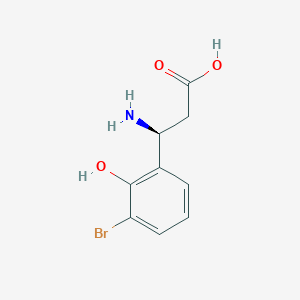

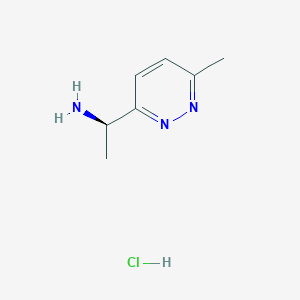

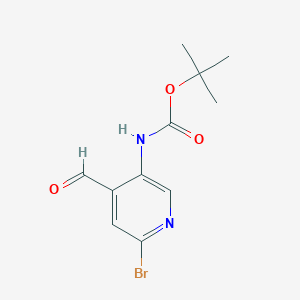


![4-chloro-2-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13037494.png)


![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)
